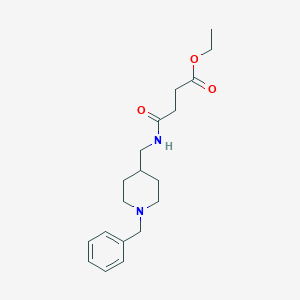
1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one” is a derivative of indolin-2-one . Indolin-2-one, also known as Oxindole, is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . Substituted indolinones are referred to as ‘privileged structures’ due to their excellent binding affinity for many receptors and the number of approved drugs containing this scaffold .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . A novel one-pot method to prepare 3-hydroxy-2-oxindoles via acyloin rearrangements of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides has been described . This reaction was accomplished to afford a variety of 3-hydroxy-2-oxindole derivatives in moderate to good yields under mild conditions .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been investigated for their anti-inflammatory activities . For instance, 3-Methyl-2-phenyl-1-substituted-indole derivatives have shown promising results in both in vitro and in vivo anti-inflammatory studies .
Anticancer Activity
The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Antimicrobial Activity
Indole derivatives possess antimicrobial activities, which makes them of interest in the development of new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activities, which could be beneficial in the treatment of diabetes .
Antimalarial Activity
Indole derivatives have shown potential in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Anticholinesterase Activities
Indole derivatives have been found to possess anticholinesterase activities . This could be beneficial in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine.
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents . For example, indolyl and oxochromenyl xanthenone derivatives have been reported as potential anti-HIV-1 agents .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is the production of nitric oxide (NO) in murine macrophage cells . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes.
Mode of Action
This compound interacts with its target by inhibiting the production of nitric oxide. It demonstrates a 50% inhibitory activity (IC50) of 34 µM for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .
Biochemical Pathways
By inhibiting NO production, this compound could potentially influence these pathways .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of nitric oxide production. This could potentially lead to changes in the cellular responses regulated by nitric oxide, such as immune and inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound was found to be produced when Enterocloster sp. RD014215 was cultured anaerobically . This suggests that the compound’s production and potentially its action could be influenced by the presence or absence of oxygen.
Propiedades
IUPAC Name |
3-hydroxy-5-methyl-3-(2-oxopropyl)-1-prop-2-enylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-7-16-13-6-5-10(2)8-12(13)15(19,14(16)18)9-11(3)17/h4-6,8,19H,1,7,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNANETCEISVVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

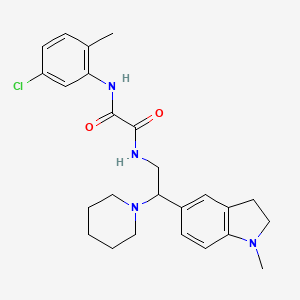
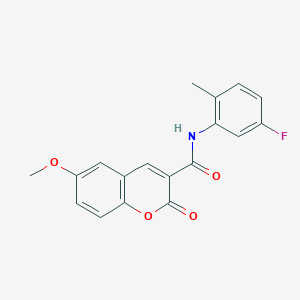
![2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2455994.png)
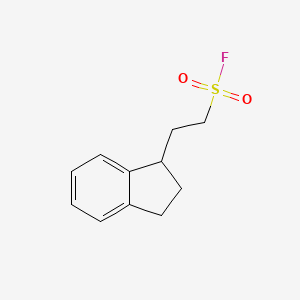
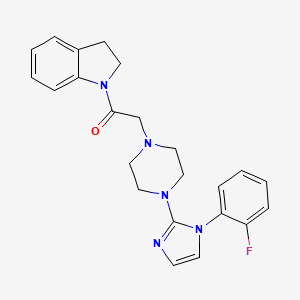
![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2455998.png)
![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2455999.png)
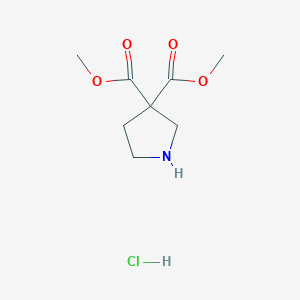

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2456008.png)
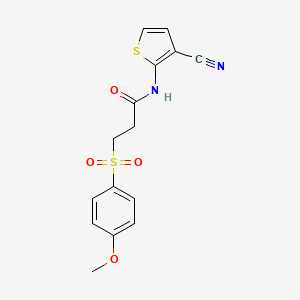
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-chlorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2456010.png)

